molecular formula C10H20ClNO2 B1419525 Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride CAS No. 63562-01-6

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride

Cat. No. B1419525
CAS RN: 63562-01-6
M. Wt: 221.72 g/mol
InChI Key: FSSAJVQFSGOGCP-UHFFFAOYSA-N
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Description

“Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride” is a chemical compound with the molecular formula C10H19NO2.ClH . It is also known as Gabapentin Methyl Ester Hydrochloride . The compound has a molecular weight of 221.7243 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO2.ClH/c1-13-9(12)7-10(8-11)5-3-2-4-6-10;/h2-8,11H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride” is a white to yellow solid . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Chemical Modification and Drug Metabolism

One area of interest is the chemical modification of biopolymers and the metabolism of drugs. For example, the development of biopolymer ethers and esters through chemical modification, including reactions with various chemicals, can lead to new materials with specific properties. This process is crucial for understanding how modifications can alter biological activity and drug efficacy. Similarly, drug metabolism, particularly Phase 2 reactions like glucuronidation, is essential for the biotransformation of substances, impacting drug design and therapeutic use (Dutton, 1978).

Impact on Environmental and Biological Systems

Research also explores the environmental and biological impacts of chemicals. For instance, the occurrence, toxicity, and degradation of certain compounds in the environment, such as antimicrobials, have been reviewed to understand their fate and effects on ecosystems and human health (Bedoux et al., 2012). This research is crucial for assessing the risks associated with the widespread use of chemicals and for developing strategies to mitigate their adverse effects.

Advanced Drug Delivery Systems

Another research area involves the development of advanced drug delivery systems. The synthesis and characterization of xylan derivatives, for example, have shown potential for creating spherical nanoparticles for drug delivery applications. Such systems can significantly improve the efficacy and safety of therapeutics by enhancing drug solubility, stability, and targeted delivery (Petzold-Welcke et al., 2014).

Novel Therapeutic Targets

The search for new therapeutic targets and the development of novel drugs is a continuous endeavor in scientific research. Studies on the mechanisms of action of drugs like tramadol reveal complex interactions with various receptors and neurotransmitter systems, highlighting the importance of understanding drug-receptor dynamics for the development of more effective and safer medications (Mimami, 2005).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

methyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-13-9(12)7-10(8-11)5-3-2-4-6-10;/h2-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSAJVQFSGOGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669833
Record name Methyl [1-(aminomethyl)cyclohexyl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride

CAS RN

63562-01-6
Record name Methyl [1-(aminomethyl)cyclohexyl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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